molecular formula C8H5N3 B1529227 3-Ethynyl-imidazo[1,2-A]pyrazine CAS No. 943320-47-6

3-Ethynyl-imidazo[1,2-A]pyrazine

Cat. No. B1529227
Key on ui cas rn: 943320-47-6
M. Wt: 143.15 g/mol
InChI Key: LLYBBCIBNZDXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024021B2

Procedure details

A mixture of 3-ethynylimidazo[1,2-a]pyrazine (0.09 g, 0.6 mmol), N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide (0.3 g, 0.6 mmol), Pd(PPh3)4 (0.036 g, 0.03 mmol), CuI (0.008 g, 0.03 mmol) and diisopropylethylamine (0.75 ml, 0.9 mmol) in DMF (10 ml) was stirred at ambient temperature for 12 hrs under an atmosphere of nitrogen. The reaction mixture was concentrated and the crude product was purified by flash chromatography on silica gel (elution with 10% methanol in dichloromethane) to provide 2,4,6-trichloro-N′-[3-[2-(2-imidazo[1,2-a]pyrazin-3-yl)ethynyl)]]-4-methylbenzoyl]benzohydrazide.
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.036 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.008 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C1N2C=CN=CC2=NC=1)#C.I[C:13]1[CH:14]=[C:15]([CH:31]=[CH:32][C:33]=1C)[C:16]([NH:18][NH:19]C(=O)C1C(Cl)=CC(Cl)=CC=1Cl)=[O:17].C(N(C(C)C)CC)(C)C>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[C:16]([NH:18][NH2:19])(=[O:17])[C:15]1[CH:31]=[CH:32][CH:33]=[CH:13][CH:14]=1 |^1:52,54,73,92|

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
C(#C)C1=CN=C2N1C=CN=C2
Name
N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide
Quantity
0.3 g
Type
reactant
Smiles
IC=1C=C(C(=O)NNC(C2=C(C=C(C=C2Cl)Cl)Cl)=O)C=CC1C
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.036 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
CuI
Quantity
0.008 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 12 hrs under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography on silica gel (elution with 10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09024021B2

Procedure details

A mixture of 3-ethynylimidazo[1,2-a]pyrazine (0.09 g, 0.6 mmol), N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide (0.3 g, 0.6 mmol), Pd(PPh3)4 (0.036 g, 0.03 mmol), CuI (0.008 g, 0.03 mmol) and diisopropylethylamine (0.75 ml, 0.9 mmol) in DMF (10 ml) was stirred at ambient temperature for 12 hrs under an atmosphere of nitrogen. The reaction mixture was concentrated and the crude product was purified by flash chromatography on silica gel (elution with 10% methanol in dichloromethane) to provide 2,4,6-trichloro-N′-[3-[2-(2-imidazo[1,2-a]pyrazin-3-yl)ethynyl)]]-4-methylbenzoyl]benzohydrazide.
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.036 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.008 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C1N2C=CN=CC2=NC=1)#C.I[C:13]1[CH:14]=[C:15]([CH:31]=[CH:32][C:33]=1C)[C:16]([NH:18][NH:19]C(=O)C1C(Cl)=CC(Cl)=CC=1Cl)=[O:17].C(N(C(C)C)CC)(C)C>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[C:16]([NH:18][NH2:19])(=[O:17])[C:15]1[CH:31]=[CH:32][CH:33]=[CH:13][CH:14]=1 |^1:52,54,73,92|

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
C(#C)C1=CN=C2N1C=CN=C2
Name
N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide
Quantity
0.3 g
Type
reactant
Smiles
IC=1C=C(C(=O)NNC(C2=C(C=C(C=C2Cl)Cl)Cl)=O)C=CC1C
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.036 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
CuI
Quantity
0.008 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 12 hrs under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography on silica gel (elution with 10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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